molecular formula C11H10BrNO B1440628 6-Bromo-2-cyclopropylisoindolin-1-one CAS No. 1245649-56-2

6-Bromo-2-cyclopropylisoindolin-1-one

Cat. No. B1440628
CAS RN: 1245649-56-2
M. Wt: 252.11 g/mol
InChI Key: NEJCKAFHTYFEGR-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropylisoindolin-1-one, also known as BCIL or Ibu-Ari, is a chemical compound that belongs to the isoindoline family. It has a molecular formula of C11H10BrNO and a molecular weight of 252.11 g/mol .

Scientific Research Applications

Gastric Carcinoma Inhibition

“6-Bromo-2-cyclopropylisoindolin-1-one” derivatives have been studied as potent inhibitors of PI3Kγ, a protein implicated in gastric carcinoma. The upregulation of PI3Kγ is associated with tumor-associated-macrophage-mediated gastric carcinoma, and these compounds can suppress tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through the AKT/mTOR pathway. This promotes an immunosuppressant phenotype of tumor-associated macrophages, which is beneficial for cancer treatment .

Molecular Modeling and Drug Design

These compounds are used in molecular modeling studies to understand their binding efficiency and selectivity towards PI3Kγ over other isoforms. Techniques such as molecular docking, molecular dynamics, molecular mechanics, and binding free energy calculations are employed to evaluate their potential as selective inhibitors, which is crucial in the design of targeted cancer therapies .

Antiviral Activity

Isoindolin-1-one derivatives, which include “6-Bromo-2-cyclopropylisoindolin-1-one”, have been reported to possess antiviral activities. They have been synthesized and tested against various viruses, including influenza A and Coxsackie B4 virus, showing promising inhibitory activities. This suggests their potential use in developing antiviral drugs .

Anti-inflammatory Properties

The structural framework of “6-Bromo-2-cyclopropylisoindolin-1-one” allows it to be considered for anti-inflammatory applications. Indole derivatives are known to bind with high affinity to multiple receptors, which can be leveraged to develop new derivatives with enhanced anti-inflammatory effects .

Anticancer Potential

Apart from gastric carcinoma, the indole nucleus found in “6-Bromo-2-cyclopropylisoindolin-1-one” is a part of many synthetic drug molecules with anticancer properties. The ability to bind to various receptors makes it a valuable scaffold for synthesizing new compounds with potential anticancer activities .

Antioxidant Effects

The indole derivatives are also explored for their antioxidant properties. The presence of the indole nucleus contributes to the scavenging of free radicals, which is essential in preventing oxidative stress-related diseases .

Antimicrobial and Antitubercular Activities

Research has indicated that indole derivatives exhibit antimicrobial and antitubercular activities. This opens up possibilities for “6-Bromo-2-cyclopropylisoindolin-1-one” to be used in the development of new treatments for bacterial infections and tuberculosis .

Antidiabetic and Antimalarial Applications

The broad spectrum of biological activities of indole derivatives includes antidiabetic and antimalarial effects. The structural modification of “6-Bromo-2-cyclopropylisoindolin-1-one” could lead to the discovery of new drugs for treating diabetes and malaria .

properties

IUPAC Name

6-bromo-2-cyclopropyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-8-2-1-7-6-13(9-3-4-9)11(14)10(7)5-8/h1-2,5,9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJCKAFHTYFEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-cyclopropylisoindolin-1-one

CAS RN

1245649-56-2
Record name 6-bromo-2-cyclopropylisoindolin-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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